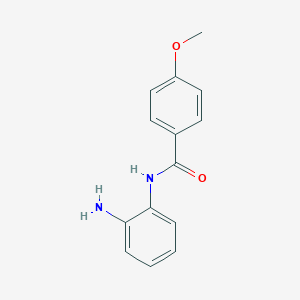
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine, also known as IMPY, is a chemical compound that belongs to the pyrazole family. IMPY is a well-known and extensively studied compound due to its potential application in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, such as monoamine oxidase and tyrosine kinases. It has also been found to interact with various receptors in the brain, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has also been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine. One area of research is the development of new drugs based on the structure of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine. Another area of research is the investigation of the mechanism of action of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential use of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine in the treatment of neurodegenerative diseases.
合成法
The synthesis of 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine can be achieved through various methods, including the reaction of 3,4-diaminopyrazole with isopropyl methyl ketone in the presence of an acid catalyst. Another method involves the reaction of 3,4-diaminopyrazole with isopropyl alcohol and formaldehyde in the presence of a base catalyst.
科学的研究の応用
5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 5-Isopropyl-1-methyl-1H-pyrazole-3,4-diamine has also been found to be a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain.
特性
CAS番号 |
199342-18-2 |
|---|---|
分子式 |
C7H14N4 |
分子量 |
154.21 g/mol |
IUPAC名 |
1-methyl-5-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)6-5(8)7(9)10-11(6)3/h4H,8H2,1-3H3,(H2,9,10) |
InChIキー |
VJHYGXCUCAGHHM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NN1C)N)N |
正規SMILES |
CC(C)C1=C(C(=NN1C)N)N |
同義語 |
1H-Pyrazole-3,4-diamine,1-methyl-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
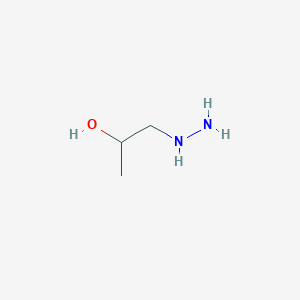
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)

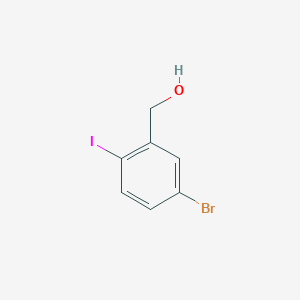
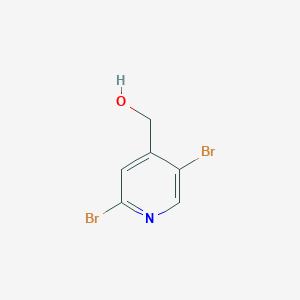


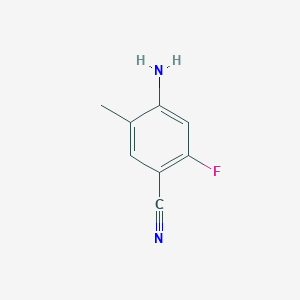
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)
